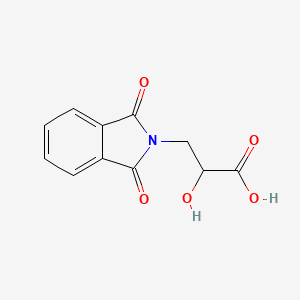
4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring and an oxolan-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole typically involves the reaction of ethynylpyrazole with oxolan-3-yl halides under specific conditions. The reaction can be facilitated by using a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The oxolan-3-yl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles or oxolanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.
Comparación Con Compuestos Similares
4-Ethynyl-1-(oxolan-3-yl)methyl]-1H-pyrazole: A structural analog with a methyl group instead of an ethynyl group.
1-(Oxolan-3-yl)ethan-1-one: A ketone derivative with similar oxolan-3-yl moiety.
4-[(Oxolan-3-yl)methoxy]aniline: An aniline derivative with an oxolan-3-yl methoxy group.
Uniqueness: 4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole stands out due to its ethynyl group, which provides unique reactivity and potential applications compared to its analogs. This ethynyl group allows for further functionalization and enhances its utility in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
4-ethynyl-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C9H10N2O/c1-2-8-5-10-11(6-8)9-3-4-12-7-9/h1,5-6,9H,3-4,7H2 |
Clave InChI |
FFPCJIBKBRBDNX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN(N=C1)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)





![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)




